molecular formula C8H14ClNO2 B2916001 (1R,2R)-2-Pyrrolidin-2-ylcyclopropane-1-carboxylic acid;hydrochloride CAS No. 2418618-68-3

(1R,2R)-2-Pyrrolidin-2-ylcyclopropane-1-carboxylic acid;hydrochloride

Cat. No.: B2916001
CAS No.: 2418618-68-3
M. Wt: 191.66
InChI Key: HYHJPEIATGGABM-DXLXMOALSA-N
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Description

The compound (1R,2R)-2-Pyrrolidin-2-ylcyclopropane-1-carboxylic acid hydrochloride is a stereochemically defined cyclopropane derivative featuring a pyrrolidine ring and a carboxylic acid group. Its structure combines the conformational rigidity of the cyclopropane ring with the basicity of the pyrrolidine moiety, making it a candidate for applications in medicinal chemistry and drug design. The hydrochloride salt form enhances solubility and stability, which is critical for pharmacokinetic properties .

Properties

IUPAC Name

(1R,2R)-2-pyrrolidin-2-ylcyclopropane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-8(11)6-4-5(6)7-2-1-3-9-7;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6-,7?;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHJPEIATGGABM-DXLXMOALSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2CC2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(NC1)[C@@H]2C[C@H]2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Pyrrolidin-2-ylcyclopropane-1-carboxylic acid;hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . The reaction conditions often require the use of chiral catalysts to ensure the enantioselectivity of the product.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to higher yields and better enantioselectivity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Pyrrolidin-2-ylcyclopropane-1-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

The common reagents used in these reactions include diazo compounds, ylides, and carbene intermediates . The reaction conditions often involve the use of chiral rhodium catalysts to achieve high enantioselectivity.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-2-Pyrrolidin-2-ylcyclopropane-1-carboxylic acid;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as a conformationally constrained analog of natural amino acids . This makes it useful in the design of peptidomimetics and other bioactive molecules.

Medicine

In medicine, (1R,2R)-2-Pyrrolidin-2-ylcyclopropane-1-carboxylic acid;hydrochloride is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (1R,2R)-2-Pyrrolidin-2-ylcyclopropane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Key Structural Features :

  • Pyrrolidin-2-yl substituent : Introduces nitrogen-based basicity and hydrogen-bonding capability.
  • Carboxylic acid group : Enhances hydrophilicity and provides a site for salt formation (e.g., hydrochloride).

Comparison with Structurally Similar Compounds

A comparative analysis of cyclopropane derivatives and related compounds highlights how substituents and stereochemistry influence physicochemical and biological properties. Below is a detailed comparison supported by evidence:

Table 1: Structural and Functional Comparison
Compound Name (CAS or Reference) Substituents Molecular Formula Molecular Weight Key Characteristics References
(1R,2R)-2-Pyrrolidin-2-ylcyclopropane-1-carboxylic acid hydrochloride Pyrrolidin-2-yl, COOH C₈H₁₂N₂O₂·HCl ~217.66* Combines rigidity (cyclopropane) and basicity (pyrrolidine); hydrochloride improves solubility.
trans-rel-(1R,2R)-2-ethylcyclopropan-1-amine hydrochloride (1807938-31-3) Ethyl, NH₂ C₅H₁₁N·HCl 133.61 Simpler structure; ethyl group increases hydrophobicity. Lower molecular weight.
(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid (1181230-38-5) 2-Chlorophenyl, COOH C₁₀H₉ClO₂ 196.63 Aromatic chlorophenyl group enhances π-π interactions; higher hydrophobicity.
Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride (1007230-91-2) Ethyl, NH₂, COOEt C₈H₁₅NO₂·HCl 209.67 Ester group may improve cell permeability but requires metabolic activation.
1-(pyrimidin-2-yl)pyrrolidine-2-carboxylic acid hydrochloride (N/A) Pyrimidinyl, COOH C₉H₁₂ClN₃O₂ 229.67 Heteroaromatic pyrimidine enhances potential nucleic acid interactions.

*Calculated based on analogous structures.

Key Insights :

Substituent Effects :

  • Pyrrolidine vs. Ethyl/Aromatic Groups : The pyrrolidine substituent in the target compound provides nitrogen-based basicity, which is absent in ethyl or chlorophenyl analogs. This may enhance interactions with acidic residues in biological targets .
  • Carboxylic Acid vs. Ester : The free carboxylic acid group (vs. ester in ) improves hydrophilicity but may reduce oral bioavailability unless formulated as a prodrug .

Stereochemical Considerations: The (1R,2R) configuration in cyclopropane derivatives is critical for binding specificity. For example, stereoisomers of aminocyclopentanecarboxylic acid hydrochlorides () show distinct bioactivity profiles due to spatial arrangement .

Synthesis and Yield :

  • Pyrrolidine-containing compounds (e.g., ) often require multi-step syntheses with moderate-to-high yields (71–95%), whereas ethyl or aromatic analogs may involve simpler alkylation or coupling reactions .

Bioactivity Clustering :

  • Compounds with nitrogen-containing substituents (e.g., pyrrolidine, pyrimidine) cluster together in bioactivity profiles, suggesting shared modes of action such as enzyme inhibition or receptor antagonism .

Biological Activity

(1R,2R)-2-Pyrrolidin-2-ylcyclopropane-1-carboxylic acid; hydrochloride, often referred to as a cyclopropane derivative, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C8H13NO2C_8H_{13}NO_2 and a molecular weight of approximately 157.19 g/mol. Its structure includes a pyrrolidine ring attached to a cyclopropane carboxylic acid moiety, contributing to its unique pharmacological properties.

Research indicates that compounds with similar structural characteristics may interact with various biological targets:

  • Receptor Modulation : Cyclopropane derivatives often act as modulators of G-protein coupled receptors (GPCRs), which play crucial roles in numerous physiological processes.
  • Enzyme Inhibition : The carboxylic acid group can facilitate interactions with enzymes, potentially acting as an inhibitor or substrate depending on the target enzyme's specificity.

Antiviral Properties

Recent studies have highlighted the antiviral potential of (1R,2R)-2-Pyrrolidin-2-ylcyclopropane-1-carboxylic acid; hydrochloride. For instance, compounds in this class have shown efficacy against various viral infections by inhibiting viral replication through several mechanisms:

  • Inhibition of Viral Entry : By interfering with viral glycoproteins, these compounds may prevent viruses from entering host cells.
  • Blocking Viral Replication : Some derivatives have demonstrated the ability to inhibit viral RNA synthesis.

Case Studies

  • Study on Antiviral Activity :
    • A study published in Science.gov reported that similar cyclopropane derivatives exhibited broad-spectrum antiviral activity against respiratory viruses. The mechanism involved binding to viral glycoproteins and blocking endosomal acidification, thereby preventing viral RNA release into host cells .
  • In Vitro Studies :
    • In vitro experiments indicated that (1R,2R)-2-Pyrrolidin-2-ylcyclopropane-1-carboxylic acid derivatives showed significant activity against influenza viruses, with effective concentrations reported in the low micromolar range .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of (1R,2R)-2-Pyrrolidin-2-ylcyclopropane-1-carboxylic acid is essential for evaluating its therapeutic potential:

PropertyValue
BioavailabilityModerate
Half-life3–5 hours
MetabolismHepatic (CYP450 enzymes)
ExcretionRenal

Toxicological assessments are necessary to ensure safety for potential therapeutic use. Preliminary studies suggest low toxicity profiles for compounds in this class, but further research is warranted.

Q & A

Basic: What structural features of (1R,2R)-2-Pyrrolidin-2-ylcyclopropane-1-carboxylic acid hydrochloride contribute to its reactivity in synthetic chemistry?

The compound’s reactivity arises from its strained cyclopropane ring and stereochemical configuration. The cyclopropane ring introduces significant angle strain, increasing susceptibility to ring-opening reactions, while the trans-(1R,2R) stereochemistry stabilizes specific conformations critical for interactions in biochemical assays . The pyrrolidine moiety further enhances hydrogen-bonding potential, making it a versatile building block for chiral synthesis.

Key Structural Attributes:

FeatureRole in Reactivity
Cyclopropane ringHigh strain energy drives ring-opening reactions.
(1R,2R) configurationDictates stereoselectivity in synthesis and ligand-receptor binding.
Pyrrolidine groupParticipates in hydrogen bonding and chiral recognition.

Advanced: How can researchers address variability in reported EC50 values for GPR88 receptor agonism across different in vitro assays?

Discrepancies in EC50 values (e.g., 1140 nM in WT mouse striatal membranes ) may stem from differences in assay conditions, membrane preparation methods, or receptor density. To resolve contradictions:

Standardize Assay Conditions : Use identical buffer systems (e.g., pH 7.4 Tris-HCl) and temperature (25°C vs. 37°C).

Validate Receptor Expression : Quantify GPR88 density via radioligand binding (e.g., [³H]-labeled agonist).

Control for Allosteric Modulators : Include negative controls with GPR88 knockout models.

Statistical Analysis : Apply nonlinear regression models (e.g., four-parameter logistic curve) to minimize inter-assay variability .

Basic: What spectroscopic techniques are most reliable for confirming the stereochemistry of this compound?

NMR Spectroscopy :

  • ¹H-NMR : Compare coupling constants (e.g., J1,2 for cyclopropane protons) to DFT-calculated values.
  • NOESY : Identify spatial proximity between pyrrolidine NH and cyclopropane protons to confirm trans configuration .

X-ray Crystallography : Resolve absolute configuration using single-crystal analysis.

Circular Dichroism (CD) : Correlate Cotton effects with known (1R,2R) enantiomers .

Advanced: What strategies improve enantiomeric purity during cyclopropanation reactions in the synthesis of this compound?

Chiral Catalysts : Use Rh(II) carboxylates (e.g., Rh₂(S-PTTL)₄) to induce asymmetric cyclopropanation of vinyl pyrrolidine precursors .

Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers.

Chromatographic Separation : Optimize HPLC conditions with chiral columns (e.g., Chiralpak IA, 90:10 hexane/isopropanol) .

Crystallization-Induced Diastereomer Transformation : Form diastereomeric salts with (1S)-camphorsulfonic acid to isolate the (1R,2R) form .

Optimization Table:

MethodEnantiomeric Excess (%)Yield (%)
Rh(II) Catalysis9875
Kinetic Resolution9260
Chiral HPLC99.550

Basic: What storage conditions are recommended to maintain the stability of this hydrochloride salt?

Store at -20°C in airtight, moisture-resistant containers under inert gas (argon or nitrogen). Avoid freeze-thaw cycles, as the cyclopropane ring is prone to hydrolysis in aqueous environments. For solutions, use anhydrous DMSO or ethanol and store at -80°C for ≤1 year .

Stability Data:

ConditionDegradation After 12 Months
-20°C (powder)<2%
25°C (powder)15% (cyclopropane ring cleavage)
-80°C (DMSO solution)<5%

Advanced: How can computational modeling predict the blood-brain barrier (BBB) permeability of this compound for CNS applications?

Molecular Dynamics (MD) Simulations : Calculate logP (experimental: 2.94 ) and polar surface area (PSA: 97.64 Ų ) to estimate BBB penetration.

P-gp Efflux Assays : Use in vitro MDCK-MDR1 cells to assess P-glycoprotein-mediated efflux.

Quantitative Structure-Activity Relationship (QSAR) : Train models with descriptors like topological polar surface area (TPSA) and hydrogen-bond donor count .

Predicted BBB Permeability:

ModelPrediction (CNS+/CNS-)Confidence Score
QSARCNS+ (logBB = 0.3)0.85
P-gp Efflux Ratio1.2 (low efflux)High

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